molecular formula C7H3ClN2O2 B055918 2,1,3-Benzoxadiazole-4-carbonyl chloride CAS No. 111595-71-2

2,1,3-Benzoxadiazole-4-carbonyl chloride

Cat. No. B055918
CAS RN: 111595-71-2
M. Wt: 182.56 g/mol
InChI Key: HOZVDGQUZYHDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1,3-Benzoxadiazole-4-carbonyl chloride is a chemical compound that belongs to the class of benzoxadiazoles. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4-carbonyl chloride is not fully understood. However, it is known to react with various biological molecules such as proteins, DNA, and RNA. It forms covalent bonds with these molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,1,3-Benzoxadiazole-4-carbonyl chloride are not fully understood. However, it is known to have cytotoxic effects on various cancer cell lines. It is also known to interfere with the activity of certain enzymes, which can lead to changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,1,3-Benzoxadiazole-4-carbonyl chloride in lab experiments is its high reactivity, which makes it useful for various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.

Future Directions

There are several future directions for the research on 2,1,3-Benzoxadiazole-4-carbonyl chloride. One potential direction is to explore its potential applications in the field of medicine, particularly in the development of new cancer therapies. Another direction is to investigate its potential as a fluorescent probe for the detection of various biological molecules. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
In conclusion, 2,1,3-Benzoxadiazole-4-carbonyl chloride is a highly reactive compound that has various scientific research applications. Its unique properties make it useful for various applications in the field of medicine, agriculture, and material science. However, its potential toxicity must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2,1,3-Benzoxadiazole-4-carbonyl chloride involves the reaction of 2-aminobenzoic acid with thionyl chloride and then with phosgene. The reaction produces a white crystalline compound that is highly reactive and can be used for various applications.

Scientific Research Applications

2,1,3-Benzoxadiazole-4-carbonyl chloride has various scientific research applications. It is used as a reagent in the synthesis of various compounds such as benzoxadiazole derivatives, which have potential applications in the field of medicine, agriculture, and material science. It is also used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, it is used as a catalyst in various organic reactions.

properties

CAS RN

111595-71-2

Product Name

2,1,3-Benzoxadiazole-4-carbonyl chloride

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

2,1,3-benzoxadiazole-4-carbonyl chloride

InChI

InChI=1S/C7H3ClN2O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H

InChI Key

HOZVDGQUZYHDKH-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C(=C1)C(=O)Cl

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)Cl

synonyms

2,1,3-Benzoxadiazole-4-carbonyl chloride (9CI)

Origin of Product

United States

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